![molecular formula C25H32O4 B14318787 Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate CAS No. 107586-19-6](/img/structure/B14318787.png)
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is a complex organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, further connected to a but-3-yn-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate typically involves multiple steps, starting with the preparation of the oct-1-yn-1-ylphenyl intermediate. This intermediate is then subjected to a series of reactions, including alkylation and esterification, to form the final product. Common reagents used in these reactions include alkyl halides, strong bases, and esterifying agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as automated synthesis and real-time monitoring are often employed.
化学反应分析
Types of Reactions
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the phenyl ring.
科学研究应用
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
But-3-yn-1-ylbenzene: Shares a similar but-3-yn-1-yl group attached to a benzene ring.
3-Methyl-1-penten-4-yn-3-ol: Contains a similar alkyne functional group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Features a prop-2-yn-1-yloxy group attached to a benzene ring.
Uniqueness
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is unique due to its combination of an oct-1-yn-1-yl group with a phenyl ring and a but-3-yn-1-yl chain. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.
属性
CAS 编号 |
107586-19-6 |
|---|---|
分子式 |
C25H32O4 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
diethyl 2-[4-(2-oct-1-ynylphenyl)but-3-ynyl]propanedioate |
InChI |
InChI=1S/C25H32O4/c1-4-7-8-9-10-11-16-21-17-12-13-18-22(21)19-14-15-20-23(24(26)28-5-2)25(27)29-6-3/h12-13,17-18,23H,4-10,15,20H2,1-3H3 |
InChI 键 |
XTEZHEXYQLZLLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC#CC1=CC=CC=C1C#CCCC(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
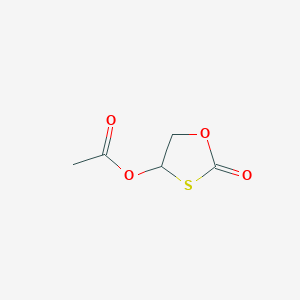
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
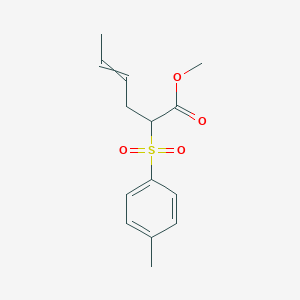
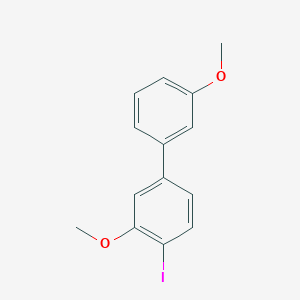
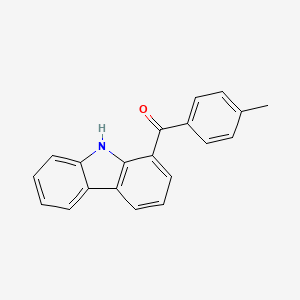

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
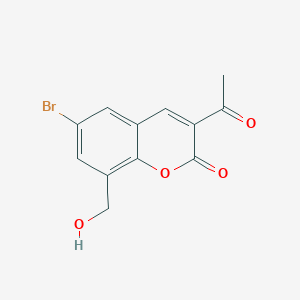
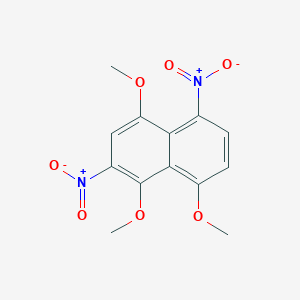
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
